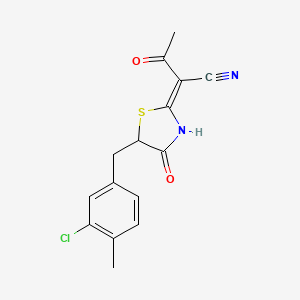

(Z)-2-(5-(3-chloro-4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile

Description

(Z)-2-(5-(3-Chloro-4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile is a thiazolidinone derivative characterized by a 4-oxothiazolidinone core, a 3-chloro-4-methylbenzyl substituent at position 5, and a cyano-functionalized butanenitrile moiety at position 2. This compound belongs to a class of molecules known for diverse biological activities, including antimicrobial and enzyme-inhibitory properties.

Properties

IUPAC Name |

(2Z)-2-[5-[(3-chloro-4-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2S/c1-8-3-4-10(5-12(8)16)6-13-14(20)18-15(21-13)11(7-17)9(2)19/h3-5,13H,6H2,1-2H3,(H,18,20)/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOJBCRSBMZIEX-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2C(=O)NC(=C(C#N)C(=O)C)S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)CC2C(=O)N/C(=C(\C#N)/C(=O)C)/S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-(3-chloro-4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazolidinone ring, which is known for its biological significance. The presence of the 3-chloro-4-methylbenzyl group contributes to its lipophilicity, potentially enhancing membrane permeability and biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-2-(5-(3-chloro-4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile have been tested against various bacterial strains, showing promising results in inhibiting growth. A study by Verma et al. demonstrated that certain thiazolidinone derivatives possess antibacterial activity with selectivity indices indicating effectiveness against specific pathogens .

Antiviral Activity

Thiazolidinones have also shown antiviral properties. Some studies suggest that modifications in the thiazolidinone structure can enhance activity against RNA viruses. For example, derivatives have been tested against HIV and other viral infections, revealing varying degrees of efficacy . The mechanism often involves interference with viral replication processes.

Cytotoxicity and Anticancer Potential

The compound's potential as an anticancer agent has been explored in vitro. Thiazolidinone derivatives have demonstrated cytotoxic effects on cancer cell lines, including HeLa and HL-60 cells. The IC50 values reported in various studies indicate significant potency, suggesting that (Z)-2-(5-(3-chloro-4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile may induce apoptosis or inhibit proliferation in cancer cells .

The biological activity of (Z)-2-(5-(3-chloro-4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many thiazolidinones inhibit enzymes critical for microbial survival or viral replication.

- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptosis through mitochondrial pathways.

- Modification of Cellular Signaling : Thiazolidinones can alter signaling pathways involved in cell growth and survival.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

- Antibacterial Efficacy : A study assessed the antibacterial activity of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli, reporting significant inhibition zones and low MIC values .

- Antiviral Screening : In vitro assays showed that certain thiazolidinone derivatives inhibited the replication of Dengue virus, demonstrating potential for further development as antiviral agents .

- Anticancer Activity : Research on analogs indicated that modifications at specific positions led to enhanced cytotoxicity against various cancer cell lines, with some compounds achieving IC50 values below 10 µM .

Comparison with Similar Compounds

Structural and Functional Analysis

The table below summarizes key structural features, biological activities, and synthesis methods of the target compound and its analogs:

Key Observations:

Substituent Effects on Bioactivity: The 3-chloro-4-methylbenzyl group in the target compound enhances lipophilicity compared to the indolylmethylene groups in compounds 5b and 5h . This may improve membrane permeability but could also affect solubility.

Antimicrobial Activity: Compounds 5b and 5h exhibit notable antibacterial and antifungal activity, attributed to the indole and hydroxyl/methoxy substituents . The target compound’s chloro-methyl group may offer similar or improved activity due to enhanced halogen bonding.

Synthetic Accessibility: Bis-2-iminothiazolidin derivatives (e.g., 7c) employ sustainable synthesis strategies, while the target compound likely requires condensation reactions under controlled conditions, similar to methods in .

Q & A

Q. What are the standard synthetic routes for (Z)-2-(5-(3-chloro-4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile, and how can reaction conditions be optimized?

The compound is synthesized via condensation of aromatic aldehydes with thiazolidinone precursors. For example, a similar thiazolidinone derivative was prepared by reacting 3-chloro-4-methylbenzaldehyde with 3-oxobutanenitrile under basic conditions, followed by cyclization with chloroacetyl chloride . Optimization involves screening solvents (e.g., ethanol vs. glacial acetic acid), bases (e.g., sodium acetate), and reaction times. Evidence from analogous compounds shows that refluxing in glacial acetic acid with anhydrous sodium acetate yields higher purity (85% after recrystallization) .

Q. Which spectroscopic techniques are critical for confirming the Z-configuration and structural integrity of this compound?

- IR spectroscopy : Confirms carbonyl (C=O) and nitrile (C≡N) stretches (~1700 cm⁻¹ and ~2200 cm⁻¹, respectively).

- ¹H/¹³C NMR : Key signals include the thiazolidinone ring protons (δ 3.5–4.5 ppm) and aromatic protons from the 3-chloro-4-methylbenzyl group (δ 6.8–7.4 ppm). The Z-configuration is inferred from coupling constants and NOE correlations .

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) validate the molecular formula .

Q. How can crystallization methods improve purity for X-ray diffraction studies?

Slow evaporation from polar aprotic solvents (e.g., acetonitrile or methanol) is recommended. For related thiazolidinones, single crystals suitable for X-ray analysis were obtained via recrystallization in ethanol, enabling unambiguous confirmation of stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. What computational strategies are effective for analyzing the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces, which correlate with nucleophilic/electrophilic sites. For similar compounds, DFT-guided studies revealed charge transfer interactions influencing biological activity .

Q. How do hydrogen-bonding networks in the crystal lattice affect physicochemical properties?

Graph set analysis (e.g., using SHELX or Mercury software) identifies robust R₂²(8) motifs in thiazolidinone derivatives, where N–H···O and C–H···O interactions stabilize the lattice. These networks impact solubility and thermal stability, as shown in Hirshfeld surface analyses .

Q. What experimental and statistical approaches resolve contradictions in biological activity data?

- Dose-response curves : Assess IC₅₀ variability across cell lines (e.g., cancer vs. normal).

- Multivariate analysis : Principal Component Analysis (PCA) identifies structural descriptors (e.g., logP, polar surface area) linked to antimicrobial efficacy. For example, electron-withdrawing substituents (e.g., -Cl) enhance activity in thiazolidinones .

- Crystallographic data : Correlate bioactivity with intermolecular interactions (e.g., π-π stacking of aromatic groups) .

Methodological Challenges and Solutions

Q. How can tautomeric equilibria in the thiazolidinone ring complicate spectral interpretation?

Dynamic NMR or variable-temperature studies differentiate tautomers (e.g., keto-enol forms). For Z-configuration derivatives, locking the thiazolidinone ring via steric hindrance (e.g., bulky substituents) simplifies spectral assignments .

Q. What strategies mitigate byproduct formation during synthesis?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 7 hours to 30 minutes), minimizing decomposition .

- Column chromatography : Silica gel purification with gradient elution (hexane/ethyl acetate) removes unreacted aldehydes or dimeric byproducts .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.